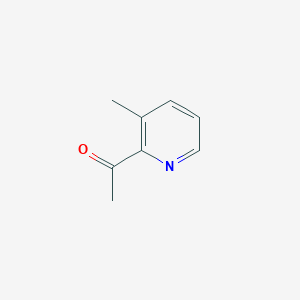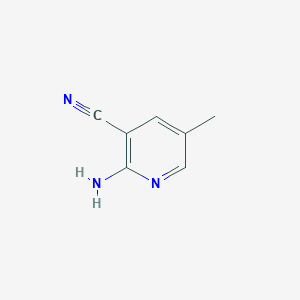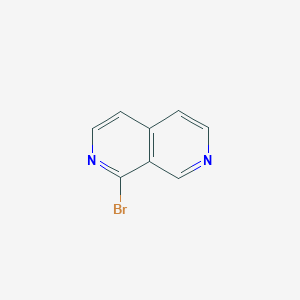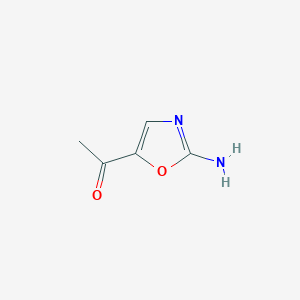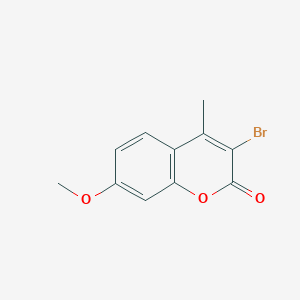
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one
Descripción general
Descripción
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one is a brominated methoxy methyl coumarin derivative. This compound is of interest due to its potential as an intermediate in organic synthesis and for its possible applications in medicinal chemistry. The presence of the bromo and methoxy groups on the coumarin nucleus can influence the electronic properties and reactivity of the molecule, making it a valuable target for various chemical transformations.
Synthesis Analysis
The synthesis of related 2H-chromen-2-one derivatives has been explored in several studies. For instance, the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one has been investigated, showing that the carbon-bromine bond undergoes one-electron reduction to form a radical, which can then accept a hydrogen atom from the solvent or couple with itself to form dimers . Another study reports the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through oxidative cyclization, highlighting the versatility of chromen-2-one derivatives in cyclization reactions . Additionally, novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones have been synthesized via reductive amination, demonstrating the potential for introducing various substituents into the chromen-2-one framework .
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one has been determined, revealing the presence of p-p stacking interactions that contribute to the formation of linear chains in the crystal . Similarly, the structure of 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one has been described, with the methoxyphenyl ring being orthogonal to the chromene moiety .
Chemical Reactions Analysis
The reactivity of chromen-2-one derivatives can be influenced by the presence of substituents on the aromatic system. For instance, the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one leads to the formation of reduced products and dimers, indicating the potential for various chemical transformations . The oxidative cyclization of 1-phenylhydrazono chromen-2-ones to form chromeno[4,3-c]pyrazol-4-ones also exemplifies the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives can be significantly affected by their molecular structure. The crystal structure analysis provides insights into the solid-state properties, such as the formation of supramolecular architectures through hydrogen bonding and π-π interactions . The sensitivity of these compounds to solvent polarity and their acid dissociation constants have been studied using UV/vis spectroscopy and potentiometric titration, respectively . These properties are crucial for understanding the behavior of these molecules in different environments and for their potential applications in various fields.
Aplicaciones Científicas De Investigación
Electrochemical Applications
Mubarak and Peters (2008) studied the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one, a compound closely related to 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one. Their research highlights the process of reductive cleavage of the carbon-bromine bond and the formation of various reduced products. This study is significant for understanding the electrochemical properties of similar compounds, including 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one (Mubarak & Peters, 2008).
Synthesis of Polyhydroxylated Derivatives
Santos, Silva, and Cavaleiro (2009) reported on the synthesis of hydroxylated derivatives starting from compounds like 3-bromo-2-methyl-4H-chromen-4-one. Although not exactly the same, the methods and outcomes from this study could be relevant to similar compounds like 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one. Their research contributes to the broader understanding of synthesizing complex organic structures that have potential applications in various fields (Santos, Silva, & Cavaleiro, 2009).
Potential Antibacterial and Antifungal Properties
Mahesh et al. (2022) synthesized a series of compounds including 7-methoxy-3-(5-substituted-1,2,4-oxadiazol-3-yl)-2H-chromen-2-ones, which bear resemblance to 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one. These compounds were evaluated for their antibacterial and antifungal activities, indicating potential pharmaceutical applications for similar compounds (Mahesh et al., 2022).
Crystal Structure Analysis
Gonzalez-Carrillo et al. (2019) analyzed a polymorphic form of 3-acetyl-8-methoxy-2H-chromen-2-one, providing insights into the crystal structure of compounds closely related to 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one. Their research helps in understanding the molecular arrangements and interactions within such compounds (Gonzalez-Carrillo et al., 2019).
Synthesis of Natural Products
Schmidt et al. (2012) synthesized a natural product isolated from the plant Galipea panamensis, which included the compound 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one. This study indicates the potential of 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one in the synthesis of bioactive natural products (Schmidt et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-7-methoxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6-8-4-3-7(14-2)5-9(8)15-11(13)10(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZBRXUEBMKFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518480 | |
| Record name | 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-7-methoxy-4-methyl-2H-chromen-2-one | |
CAS RN |
75908-67-7 | |
| Record name | 3-Bromo-7-methoxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



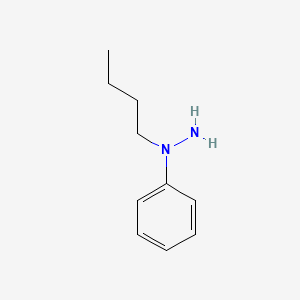
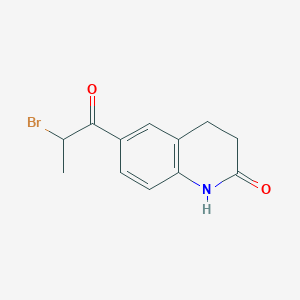
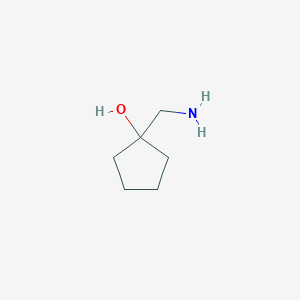
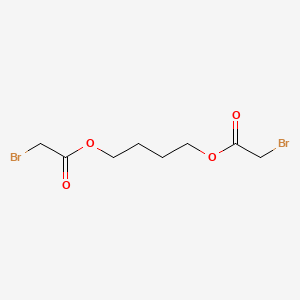

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)

